(3R,4R)-4-chloro-3-hexyloxane
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Overview
Description
(3R,4R)-4-chloro-3-hexyloxane is a chiral organic compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of a six-carbon chain, with the third and fourth carbons being chiral centers. The stereochemistry of this compound is denoted by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around these chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-chloro-3-hexyloxane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (3R,4R) configuration. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as lithium diisopropylamide (LDA) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-chloro-3-hexyloxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
(3R,4R)-4-chloro-3-hexyloxane has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-chloro-3-hexyloxane depends on its specific interactions with molecular targets. The compound may interact with enzymes or receptors, leading to changes in their activity or function. The pathways involved can include binding to active sites, altering enzyme kinetics, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-chloro-3-hexyloxane: The enantiomer with opposite stereochemistry.
(3R,4R)-4-bromo-3-hexyloxane: Similar structure with a bromine atom instead of chlorine.
(3R,4R)-4-chloro-3-pentyloxane: Similar structure with a shorter carbon chain.
Uniqueness
(3R,4R)-4-chloro-3-hexyloxane is unique due to its specific (3R,4R) stereochemistry, which can result in distinct chemical and biological properties compared to its enantiomers or analogs
Properties
CAS No. |
61639-21-2 |
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Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
(3R,4R)-4-chloro-3-hexyloxane |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ILPIHWCXPSMXMX-GHMZBOCLSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1COCC[C@H]1Cl |
Canonical SMILES |
CCCCCCC1COCCC1Cl |
Origin of Product |
United States |
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